molecular formula C43H81NO9 B1259322 Flavicerebroside A

Flavicerebroside A

Cat. No.: B1259322
M. Wt: 756.1 g/mol
InChI Key: RIZIAUKTHDLMQX-SRLBVRHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flavicerebroside A is a natural product found in Aspergillus flavipes with data available.

Scientific Research Applications

Protein Conformational Dynamics

Flavicerebroside A plays a role in the structural dynamics of proteins. Electron transfer, involving flavin, probes angstrom-scale structural changes in single protein molecules, as demonstrated in flavin reductase. This is significant for understanding conformational fluctuations in proteins at various time scales, which can impact catalytic reactivity (Yang et al., 2003).

Drug Discovery and Metabolism

Research on flavin-containing monooxygenases (FMOs), which are related to this compound, highlights their growing significance in drug metabolism and discovery. These enzymes oxygenate a variety of compounds to benign metabolites, minimizing potential drug-drug interactions and showcasing their role in diversifying drug metabolism (Cashman, 2004).

Anticancer Applications

Flavipin, related to this compound, shows promising anticancer potential. Extracted from endophytic Chaetomium globosum, it exhibits antiproliferative effects against various cancer cell lines and induces apoptotic cell death, suggesting a potential role in cancer therapy (Kumar et al., 2019).

Antiviral Activity

Compounds structurally related to this compound, such as nordihydroguaiaretic acid, have demonstrated antiviral activity against flaviviruses like West Nile and Zika viruses. These findings highlight the potential of flavin derivatives in developing antiviral agents (Merino-Ramos et al., 2017).

Gene Expression Control

Flavin conjugates, related to this compound, facilitate the delivery of peptide nucleic acids (PNAs) into cells. This aids in controlling gene expression, overcoming barriers like inefficient cellular uptake and localization, thus contributing to the field of gene therapy (Marlin et al., 2012).

Cytotoxicity in Marine Fungi

This compound, isolated from marine-derived fungus Aspergillus flavipes, shows cytotoxic activity against certain cell lines, indicating its potential in developing new cytotoxic agents (Jiang et al., 2004).

Properties

Molecular Formula

C43H81NO9

Molecular Weight

756.1 g/mol

IUPAC Name

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-9-methyl-1-[(2R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]octadecanamide

InChI

InChI=1S/C43H81NO9/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-26-31-37(47)42(51)44-35(33-52-43-41(50)40(49)39(48)38(32-45)53-43)36(46)30-27-23-25-29-34(3)28-24-21-19-11-9-7-5-2/h27,29-30,35-41,43,45-50H,4-26,28,31-33H2,1-3H3,(H,44,51)/b30-27+,34-29+/t35-,36+,37+,38?,39-,40?,41?,43+/m0/s1

InChI Key

RIZIAUKTHDLMQX-SRLBVRHCSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1C(C([C@H](C(O1)CO)O)O)O)[C@@H](/C=C/CC/C=C(\C)/CCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=C(C)CCCCCCCCC)O)O

Synonyms

(2S,2'R,3R,4E,8E)-N-2'-hydroxyoctadecanoyl-1-O-beta-galactopyranosyl-9-methyl-4,8-sphingadienine
flavicerebroside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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